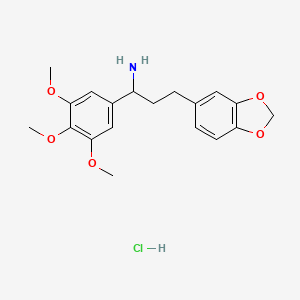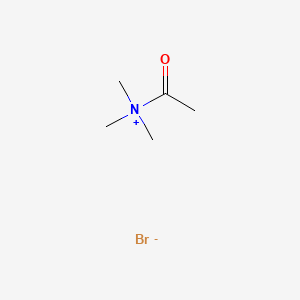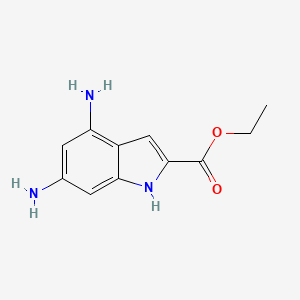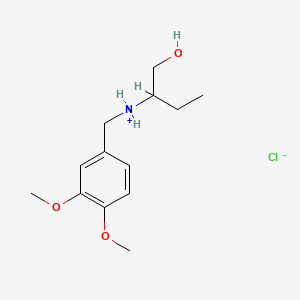
(R)-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chiral center, making it an important molecule in stereochemistry. It is often used in the synthesis of pharmaceuticals and other biologically active compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride typically involves the reaction of ®-2-amino-1-butanol with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride: The enantiomer of the compound, which may have different biological activities.
3,4-Dimethoxyphenethylamine: A structurally similar compound with different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with similar functional groups but different overall structure.
Uniqueness
®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
Properties
CAS No. |
112767-80-3 |
|---|---|
Molecular Formula |
C13H22ClNO3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)methyl-(1-hydroxybutan-2-yl)azanium;chloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3;/h5-7,11,14-15H,4,8-9H2,1-3H3;1H |
InChI Key |
JUNPRUKHHLAGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)[NH2+]CC1=CC(=C(C=C1)OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


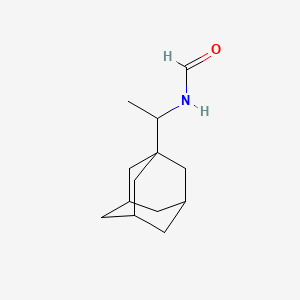
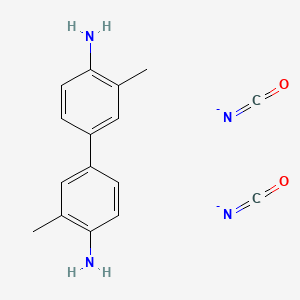
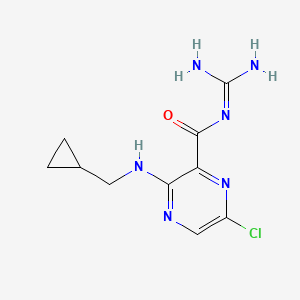

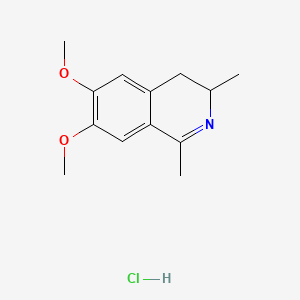
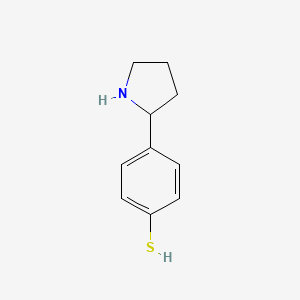
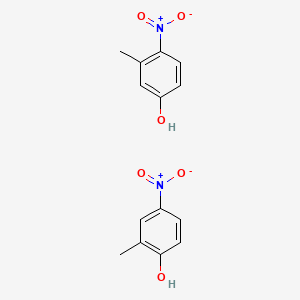
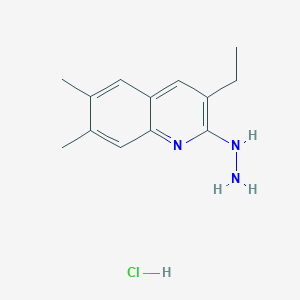
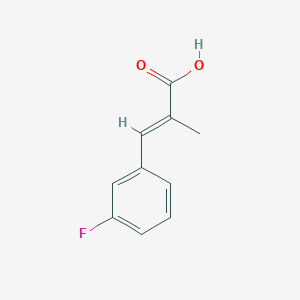
![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
